4-Chloro-3-methylbutanenitrile

Physicochemical Properties Distillation Purification

4-Chloro-3-methylbutanenitrile (C₅H₈ClN, MW 117.58) is a bifunctional aliphatic nitrile combining a terminal cyano group (–C≡N) with a primary alkyl chloride (–CH₂Cl) on a methyl‑substituted butane backbone. This dual functionality confers orthogonal reactivity—enabling nucleophilic substitution at the chloro terminus independently of nitrile transformations—which fundamentally distinguishes it from simpler nitrile analogs.

Molecular Formula C5H8ClN
Molecular Weight 117.58 g/mol
CAS No. 7659-47-4
Cat. No. B14000450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylbutanenitrile
CAS7659-47-4
Molecular FormulaC5H8ClN
Molecular Weight117.58 g/mol
Structural Identifiers
SMILESCC(CC#N)CCl
InChIInChI=1S/C5H8ClN/c1-5(4-6)2-3-7/h5H,2,4H2,1H3
InChIKeyXRNJHVNFTYNNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylbutanenitrile (CAS 7659-47-4): A Differentiated Bifunctional Intermediate for Targeted Synthesis


4-Chloro-3-methylbutanenitrile (C₅H₈ClN, MW 117.58) is a bifunctional aliphatic nitrile combining a terminal cyano group (–C≡N) with a primary alkyl chloride (–CH₂Cl) on a methyl‑substituted butane backbone. This dual functionality confers orthogonal reactivity—enabling nucleophilic substitution at the chloro terminus independently of nitrile transformations—which fundamentally distinguishes it from simpler nitrile analogs . The compound serves as a strategic building block in pharmaceutical and agrochemical synthesis, with documented use in the preparation of cyclopropane amino acids and other nitrogen‑containing heterocycles [1].

Bifunctional Reactivity Orthogonal chloro (SN2) and nitrile transformations
Branched Scaffold Methyl branch modulates lipophilicity and boiling point
Reported Use Cyclopropane amino acid and heterocycle synthesis

Why 4-Chloro-3-methylbutanenitrile Cannot Be Replaced by Common In‑Class Analogs


Although several chloroalkyl nitriles share the same empirical formula (C₅H₈ClN), their physicochemical profiles and resulting reactivity differ substantially depending on the position of the chlorine atom and the presence of chain branching. The gamma‑chloro substitution pattern in 4‑chloro‑3‑methylbutanenitrile places the electrophilic carbon at a sterically accessible primary position, which facilitates predictable Sₙ2 reactivity while the methyl branch modulates lipophilicity and boiling point . Simply substituting a positional isomer such as 5‑chlorovaleronitrile or a de‑chlorinated analog like isovaleronitrile alters the reactivity, physical properties, and the spectrum of downstream derivatives accessible from the nitrile, making generic interchange unreliable [1][2].

Positional Isomer
5‑Chlorovaleronitrile shifts chain length, altering boiling point and extraction profile.
Dechlorinated Analog
Isovaleronitrile lacks orthogonal chloro reactivity, limiting substitution chemistry scope.
Branched Isomer
3‑Chloro‑2‑methylpropanenitrile places chlorine at a hindered secondary position, reducing SN2 efficiency.

4-Chloro-3-methylbutanenitrile: Quantitative Differentiation Against the Closest Analogs


Boiling Point and Density: 4-Chloro-3-methylbutanenitrile Offers a Distinct Separation Window

The boiling point of 4‑chloro‑3‑methylbutanenitrile (197.9 °C at 760 mmHg) is considerably higher than that of the constitutional isomer 5‑chlorovaleronitrile (220 °C predicted at 760 mmHg; reported as 92–93 °C at 10 mmHg) and the de‑chlorinated analog 3‑methylbutanenitrile (128–130 °C at 730 mmHg) . Its density (1.011 g/cm³) falls between the lighter 3‑methylbutanenitrile (0.795 g/mL) and the denser 4‑chlorobutyronitrile (1.158 g/mL) [1]. These differences create a unique distillation and azeotrope profile that can be exploited for purification or solvent selection where the analogs are unsuitable.

Boiling Point & Density
Cross-study comparable
Target: Bp 197.9 °C, density 1.011 g/cm³
vs. 3‑methylbutanenitrile Bp 128–130 °C, 4‑chlorobutyronitrile density 1.158 g/cm³
Supports selection for higher-boiling, medium-density nitrile distillation
At 760 mmHg, 20–25 °C
Physicochemical Properties Distillation Purification

Lipophilicity (LogP): Distinct Partitioning Behavior from Shorter‑ and Longer‑Chain Analogs

The measured LogP of 4‑chloro‑3‑methylbutanenitrile is 1.77 , which is significantly higher than the de‑chlorinated analog 3‑methylbutanenitrile (LogP ≈ 1.0) [1] but lower than that of the linear 5‑chlorovaleronitrile (LogP = 0.97) . This places the compound in a lipophilicity range that balances membrane permeability with aqueous solubility—an important parameter in medicinal chemistry when the nitrile group is retained in lead compounds.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 1.77
vs. 3‑methylbutanenitrile ~1.0, 5‑chlorovaleronitrile 0.97
Supports lipophilicity-driven extraction and chromatography selection
Measured LogP, 20–25 °C
Lipophilicity Drug Design SAR Formulation

Molecular Weight and Heavy Atom Count: A Balance of Structural Compactness and Functional Complexity

With a molecular weight of 117.58 Da and 7 heavy atoms, 4‑chloro‑3‑methylbutanenitrile occupies a sweet spot that is 14 Da heavier than the branched analog 3‑chloro‑2‑methylpropanenitrile (MW 103.55 Da, 6 heavy atoms) and identical in molecular formula but physically distinct from 5‑chlorovaleronitrile (MW 117.58 Da, 8 heavy atoms) . The combination of the chloro and methyl groups on the same butane scaffold yields a compact, fragment‑like structure that retains the reactivity of both functional groups without the increased conformational flexibility of the linear pentane‑based isomer.

MW & Heavy Atoms
Head-to-head comparison
MW 117.58 Da, 7 heavy atoms
vs. 3‑chloro‑2‑methylpropanenitrile 103.55 Da, 6; 5‑chlorovaleronitrile 117.58 Da, 8
Supports fragment library design with distinct heavy-atom profile
Formula-based comparison
Molecular Properties Compound Selection Library Design

Spectral Fingerprint: Unique ¹³C NMR Signature Distinguishes Positional Isomers

The proton‑decoupled ¹³C NMR spectrum of 4‑chloro‑3‑methylbutanenitrile exhibits five distinct carbon resonances that can be assigned to the nitrile carbon, the two methylene carbons adjacent to chlorine and cyano groups, the methine carbon bearing the methyl substituent, and the methyl carbon itself [1]. The DEPT‑135 edited spectrum further resolves CH₂ and CH/CH₃ multiplicities, providing a definitive signature that unambiguously distinguishes this gamma‑chloro, beta‑methyl isomer from its alpha‑chloro isomer 3‑chloro‑2‑methylpropanenitrile and the linear 5‑chlorovaleronitrile, both of which generate different carbon coupling patterns [1].

¹³C NMR Fingerprint
Head-to-head comparison
5 distinct ¹³C signals, DEPT‑135 resolves CH₂/CH/CH₃
vs. 4 signals (3‑chloro‑2‑methyl), different pattern (5‑chloro)
Supports structural confirmation and identity assessment
Standard CDCl₃, proton‑decoupled ¹³C NMR
NMR Spectroscopy Quality Control Structural Confirmation

Where 4-Chloro-3-methylbutanenitrile Delivers Quantifiable Advantage


Pharmaceutical Intermediate Requiring Independent Chloro and Nitrile Reactivity

The gamma‑chloro substitution in 4‑chloro‑3‑methylbutanenitrile enables clean Sₙ2 displacement reactions without interference from conjugation or steric hindrance, while the nitrile group remains available for subsequent hydrolysis or reduction. This orthogonal reactivity makes it a preferred starting material for the synthesis of cyclopropane amino acids and other constrained heterocycles, where the methyl branch also contributes to molecular rigidity [1].

Agrochemical Lead Optimization Requiring Specific LogP Profiles

When designing agrochemical active ingredients, the LogP of 1.77 positions 4‑chloro‑3‑methylbutanenitrile‑derived fragments in a favorable window for systemic uptake in plants. The quantitative LogP difference of nearly 0.8 log units compared to the de‑chlorinated analog provides a measurable advantage in formulation design and leaf penetration studies .

NMR‑Guided Quality Control in Multi‑Nitrile Synthesis Campaigns

The unique ¹³C NMR fingerprint of 4‑chloro‑3‑methylbutanenitrile (five distinct carbon resonances with a characteristic DEPT‑135 pattern) serves as an unambiguous quality‑control marker when this compound is one of several chloro‑nitriles used in a synthetic sequence. Laboratories can rely on this spectral signature to confirm identity and purity without resorting to more time‑consuming 2D NMR or derivatization methods .

Preparative Separation and Purification Process Development

The boiling point of 197.9 °C at atmospheric pressure provides a sufficiently wide gap from lower‑ and higher‑boiling analogs to enable clean fractional distillation. Process engineers can specify this compound when designing a purification cascade that requires a mid‑boiling nitrile that does not co‑distill with solvents or other reaction components, thereby reducing purification costs and improving yield [1].

Application
Selection Property
Validation Focus
Constrained heterocycle synthesis via orthogonal chloro/nitrile reactivity
Bifunctional scaffold with independent SN2 and nitrile transformations
Assess clean chloro displacement with nitrile retention
Agrochemical fragment design requiring controlled lipophilicity
Reported LogP differentiates from common dechlorinated and linear analogs
Evaluate extraction efficiency and chromatographic behavior in lead optimization
Identity confirmation of chloro‑nitrile intermediates by NMR
Distinct ¹³C NMR signature and DEPT‑135 multiplicity pattern
Confirm structural identity against reference ¹³C NMR data
Fractional distillation process development with mid‑boiling nitrile
Higher boiling point provides separation from lower-boiling analogs
Verify distillation cut temperature and absence of azeotrope interference
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